molecular formula C11H8N4O B3162717 4-Formyl-9-methyltetrazolo[1,5-a]quinoline CAS No. 880105-70-4

4-Formyl-9-methyltetrazolo[1,5-a]quinoline

Cat. No.: B3162717
CAS No.: 880105-70-4
M. Wt: 212.21 g/mol
InChI Key: JOTLPPPJCLUKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-9-methyltetrazolo[1,5-a]quinoline is a heterocyclic compound that belongs to the class of tetrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a tetrazole ring, with a formyl group at the 4-position and a methyl group at the 9-position.

Scientific Research Applications

4-Formyl-9-methyltetrazolo[1,5-a]quinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Exhibits antimicrobial and anti-inflammatory activities.

    Medicine: Potential use in the development of new therapeutic agents due to its biological activities.

    Industry: Utilized in the synthesis of dyes and pigments.

Future Directions

The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline typically involves the Vilsmeier-Haack formylation of m-methylacetanilide to produce 2-chloro-3-formyl-7-methylquinoline. This intermediate is then treated with sodium azide in dimethyl sulfoxide at 40°C to yield 4-formyl-8-methyltetrazolo[1,5-a]quinoline . The reaction sequence is as follows:

  • Vilsmeier-Haack formylation of m-methylacetanilide.
  • Treatment with sodium azide in dimethyl sulfoxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-9-methyltetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

  • Oxidation of the formyl group yields 4-carboxy-9-methyltetrazolo[1,5-a]quinoline.
  • Reduction of the formyl group yields 4-hydroxymethyl-9-methyltetrazolo[1,5-a]quinoline.
  • Substitution reactions yield various substituted tetrazoloquinoline derivatives.

Comparison with Similar Compounds

Comparison: 4-Formyl-9-methyltetrazolo[1,5-a]quinoline is unique due to the presence of both a formyl group and a methyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to other tetrazoloquinoline derivatives, it exhibits enhanced antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

9-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-3-2-4-8-5-9(6-16)11-12-13-14-15(11)10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTLPPPJCLUKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C3=NN=NN23)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Reactant of Route 2
Reactant of Route 2
4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Reactant of Route 3
4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Reactant of Route 4
4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Reactant of Route 5
4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Reactant of Route 6
4-Formyl-9-methyltetrazolo[1,5-a]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.